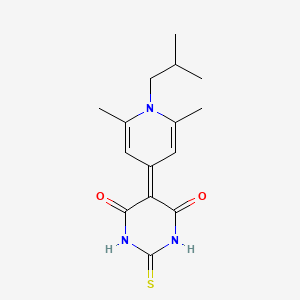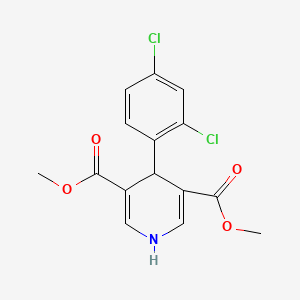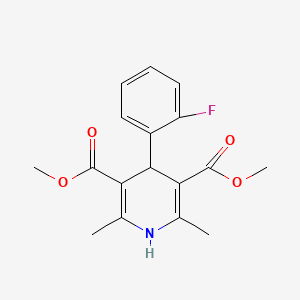![molecular formula C18H17N5O2S2 B5525255 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a broader family of synthesized acetamide derivatives with various applications in chemistry and pharmaceutical research. The specific structure and characteristics of this compound provide a basis for understanding its properties and potential applications.
Synthesis Analysis
The synthesis of similar acetamide derivatives involves reactions between certain precursor compounds. For example, Duran and Canbaz (2013) synthesized drug precursors by reacting derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming structures through NMR, FTIR, and MS analyses (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as 1H NMR, IR, and MS. For example, Wang et al. (2010) established the structures of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives using these techniques (Wang et al., 2010).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, forming new derivatives with different properties. Ismailova et al. (2014) synthesized a related compound by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine (Ismailova et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions. For instance, the synthesis and properties of similar compounds involve various solid-state reactions and crystalline structures, as explored by Schmeyers and Kaupp (2002) (Schmeyers & Kaupp, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity, chemical stability, and interactions with other molecules, are influenced by the functional groups present in the compound. Studies such as those by Yu et al. (2014) provide insights into the reactivity and synthesis of related N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).
Applications De Recherche Scientifique
Innovative Synthesis Methods
Researchers have developed versatile synthesis methods for derivatives of the compound, employing cascade reactions and green chemistry principles. For instance, thioureido-acetamides, closely related to the compound , have been utilized as starting materials for heterocyclic syntheses, showcasing efficient atom economy and one-pot cascade reactions leading to various heterocycles, demonstrating the compound's versatility in synthesizing pharmacologically relevant structures (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of derivatives, indicating significant activity against various pathogens. For example, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides showed promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Rezki, 2016).
Potential Therapeutic Applications
Research into the compound's derivatives has also explored their potential therapeutic applications, including anticancer and anti-inflammatory activities. Some derivatives have been evaluated for their antitumor activity, with certain compounds showing inhibitory effects on cancer cell lines, suggesting the compound's relevance in anticancer research (Havrylyuk et al., 2010). Additionally, the synthesis of novel derivatives incorporating a thiadiazole moiety indicated potential insecticidal properties against agricultural pests, further demonstrating the compound's diverse applications (Fadda et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-10-11(2)27-17(19-10)20-15(24)9-26-18-22-21-16(23(18)3)14-8-12-6-4-5-7-13(12)25-14/h4-8H,9H2,1-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBQDBPTNARUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)


![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)



![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)


![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)
